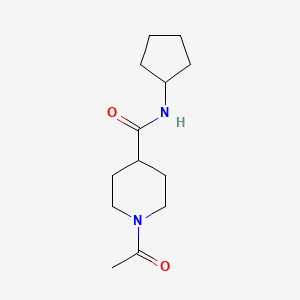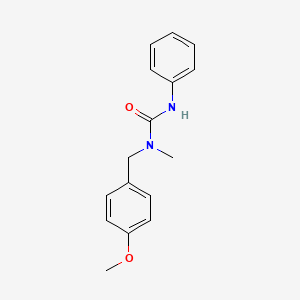
1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibitory activity and potential therapeutic effects.
Mechanism of Action
1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting GABA-AT, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity and maintain a balance between excitation and inhibition. By increasing GABA levels, 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide can enhance inhibitory activity and potentially reduce seizures and other neurological symptoms.
Biochemical and physiological effects:
In addition to its effects on GABA levels, 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has been shown to modulate other neurotransmitter systems, such as dopamine and glutamate. These effects may contribute to its potential therapeutic effects in addiction and other disorders.
Advantages and Limitations for Lab Experiments
1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has several advantages as a research tool, including its high potency and selectivity for GABA-AT. However, it also has limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide, including:
1. Further studies to evaluate its safety and efficacy in humans for various neurological and psychiatric disorders.
2. Development of more potent and selective GABA-AT inhibitors based on the structure of 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide.
3. Investigation of the mechanisms underlying its effects on dopamine and glutamate neurotransmission.
4. Exploration of its potential as a tool for studying the role of GABA in normal brain function and disease.
5. Development of new formulations or delivery methods to improve its solubility and bioavailability.
In conclusion, 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide is a promising research tool and potential therapeutic agent for various neurological and psychiatric disorders. Further research is needed to fully understand its mechanisms of action and potential clinical applications.
Synthesis Methods
1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals, including cyclopropylcarbonyl chloride, 2-phenoxyethylamine, and 1,4'-bipiperidine-3-carboxylic acid. The final product is obtained through purification and isolation steps.
Scientific Research Applications
1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has been studied extensively for its potential therapeutic effects in various neurological and psychiatric disorders, such as epilepsy, addiction, and anxiety. In preclinical studies, 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has shown promising results in reducing seizure activity and preventing relapse in drug addiction. Clinical trials have also been conducted to evaluate the safety and efficacy of 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide in humans.
properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-(2-phenoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c27-22(24-12-16-29-21-6-2-1-3-7-21)19-5-4-13-26(17-19)20-10-14-25(15-11-20)23(28)18-8-9-18/h1-3,6-7,18-20H,4-5,8-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWBGGCIZGMMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-[(3-ethyl-1H-pyrazol-5-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5483794.png)
![7-(2-hydroxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5483802.png)
![3-bromo-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5483805.png)

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5483822.png)
![2-[4-(4-methylbenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5483835.png)
![6-methoxy-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}pyrimidin-4-ol](/img/structure/B5483837.png)

![3-allyl-5-{2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5483846.png)
![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5483853.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483876.png)
![2-(methoxymethyl)-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5483882.png)
![N-methyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5483889.png)